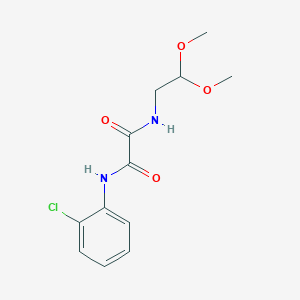
N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as CDEO, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDEO belongs to the family of oxamides, and its structure consists of a chlorophenyl group attached to an oxamide moiety via a dimethoxyethyl linker.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Complex Formation
The ability of similar compounds to engage in hydrogen bonding and form complexes with phenols has been studied, providing insights into their potential applications in chemical synthesis and material science. Malathi, Sabesan, and Krishnan (2004) explored hydrogen bonding in N,N-dimethyl formamide and N,N-dimethyl acetamide with chlorophenols, which could suggest applications for N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide in creating specific molecular complexes or materials with desired properties (M. Malathi, R. Sabesan, & S. Krishnan, 2004).
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research on oxamide derivatives, including studies on their synthesis and structural investigation, reveals the significance of intramolecular hydrogen bonding. Martínez-Martínez et al. (1998) examined various oxamide derivatives, highlighting the importance of this bonding in stabilizing structures, which might be applicable in designing new materials or catalysts (F. Martínez-Martínez et al., 1998).
Electrochemical Properties and Electrocatalytic Applications
N-oxyl compounds, including oxamide derivatives, are known for their electrochemical properties and applications in catalysis. Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and electrocatalytic applications of N-oxyl species, highlighting their potential in organic synthesis and industrial processes. This suggests potential applications for N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide in electrochemical sensors or catalysts (J. Nutting, M. Rafiee, & S. Stahl, 2018).
Antimicrobial Activity of Acrylic Copolymers
Copolymers with certain functional groups have been studied for their antimicrobial activity. Patel et al. (2003) synthesized and characterized acrylic copolymers with potential antimicrobial properties, providing a foundation for researching N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide in medical or antimicrobial applications (Mitesh B. Patel, Samir A. Patel, A. Ray, & Rajni M. Patel, 2003).
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-18-10(19-2)7-14-11(16)12(17)15-9-6-4-3-5-8(9)13/h3-6,10H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZOSDFGDSDSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

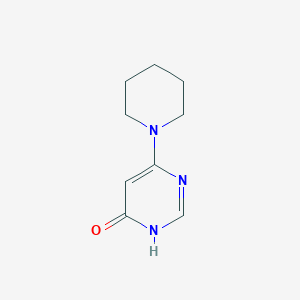

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
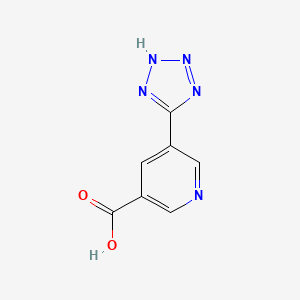
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)

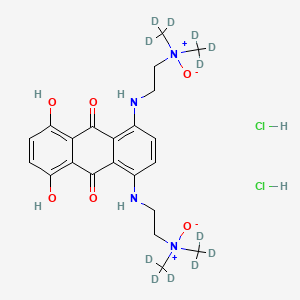
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
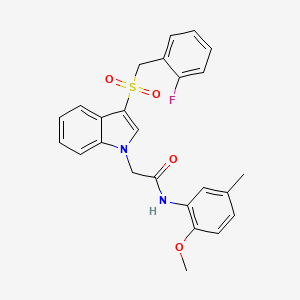
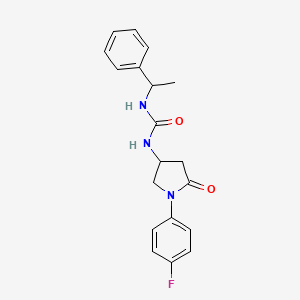

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)